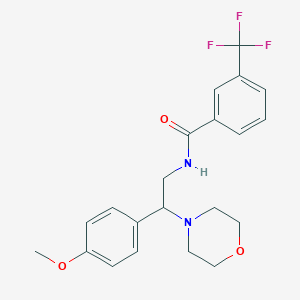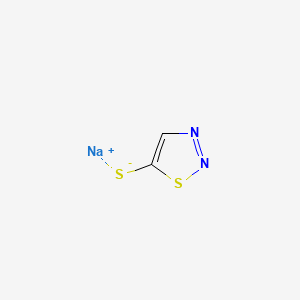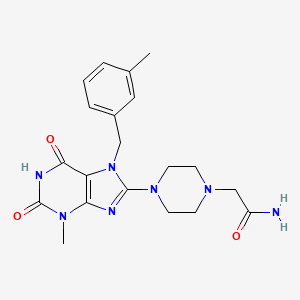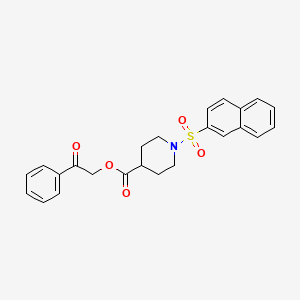
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamides are a class of compounds that contain a benzamide moiety, which is a benzene ring attached to an amide group . They are widely used in the pharmaceutical industry and can be found in a variety of drugs .
Synthesis Analysis
Benzamides can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of a benzamide derivative can be determined using techniques such as X-ray crystallography . The crystal structure can provide information about the molecule’s conformation and the interactions between molecules in the crystal .Chemical Reactions Analysis
The chemical reactions involving benzamides can be complex and depend on the specific substituents on the benzene ring . For example, benzamides can undergo selective acylation reactions .科学的研究の応用
Synthesis and Molecular Structure
N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide and related compounds are often synthesized through multi-step chemical processes that involve the manipulation of functional groups to achieve the desired molecular structure. For instance, the synthesis of Gefitinib, a related compound, involves a transfer hydrogenation catalyzed by Pd/C, followed by a series of reactions including condensation with DMF and phosphoric chloride, leading to complex molecules with specific pharmacological activities (Bo Jin et al., 2005). Similarly, biodegradable polyesteramides with pendant functional groups can be synthesized from morpholine-2,5-dione derivatives, showcasing the versatility of morpholine-based compounds in material science (P. J. I. Veld et al., 1992).
Antimicrobial and Antifungal Applications
N-(Morpholinothiocarbonyl) benzamide and its Co(III) complexes have been studied for their antifungal activity, demonstrating the potential of morpholine-based benzamides in combating plant diseases caused by pathogens like Botrytis cinerea and Verticillium dahliae (Zhou Weiqun et al., 2005). This suggests the compound's utility in agricultural sciences and its potential role in developing new antifungal agents.
Potential in Cancer Research
Research on compounds similar to N-(2-(4-methoxyphenyl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide has shown distinct effective inhibition on the proliferation of cancer cell lines, highlighting the potential for these compounds in cancer research and therapy. For example, the synthesis and biological activity study of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide indicate its capability to inhibit cancer cell proliferation, pointing towards potential applications in the development of new anticancer drugs (Jiu-Fu Lu et al., 2017).
Materials Science and Corrosion Inhibition
Benzamide derivatives, including those with morpholine and methoxy groups, have been evaluated for their corrosion inhibition properties on metals, suggesting applications in materials science and engineering. The study of N-phenyl-benzamides on the acidic corrosion of mild steel demonstrates how the molecular structure of these compounds influences their effectiveness as corrosion inhibitors, which can be crucial for developing new materials with enhanced resistance to degradation (Ankush Mishra et al., 2018).
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O3/c1-28-18-7-5-15(6-8-18)19(26-9-11-29-12-10-26)14-25-20(27)16-3-2-4-17(13-16)21(22,23)24/h2-8,13,19H,9-12,14H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTXUDUFVZAZOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-Chlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2613512.png)
![Methyl 3-[(2-chloroacetyl)amino]-2,2-dimethyl-3-phenylpropanoate](/img/structure/B2613513.png)

![4-Chloro-2-((1-(cyclopropylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2613520.png)

![6-cyclopropyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2613523.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone](/img/structure/B2613524.png)
![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone](/img/structure/B2613525.png)




![4-naphtho[2,1-b]furan-2-yl-2-(1H-pyrrol-1-yl)pyrimidine](/img/structure/B2613532.png)
